

discovery and history of 5-Chloro-1H-indazole

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Compound of Interest

Compound Name: 5-Chloro-1H-indazole

Cat. No.: B1266111

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An In-depth Technical Guide to **5-Chloro-1H-indazole**: Discovery, Synthesis, and Applications

Introduction

5-Chloro-1H-indazole is an aromatic, heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a chlorine atom substituted at the 5-position.[1][2] As a derivative of indazole, it is considered a bioisostere of indole, a common motif in biologically active molecules.[3] This structural similarity allows indazole-containing compounds to interact with biological targets typically addressed by indole derivatives, often with modified or improved pharmacological profiles.[4] **5-Chloro-1H-indazole** serves as a crucial building block and intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] The indazole scaffold is present in numerous therapeutic compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties.[3][5][6]

Historical Context and Discovery

The parent compound, indazole, was first synthesized by Emil Fischer in the 1880s.[7] While the precise first synthesis of the 5-chloro derivative is not readily available in seminal literature, its development is intrinsically linked to the broader exploration of indazole chemistry for medicinal applications. The importance of halogenated intermediates grew with the advancement of cross-coupling reactions and the need to modulate the electronic and lipophilic properties of drug candidates. The chlorine atom at the 5-position serves as both a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration.

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of **5-Chloro-1H-indazole** have been well-characterized. This data is fundamental for its identification, purification, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClN ₂	[1] [2] [8]
Molecular Weight	152.58 g/mol	[2] [9]
CAS Number	698-26-0	[1] [10]
Appearance	Pale yellow or white to off-white solid	[1]
Melting Point	140 °C	[9]
pKa	12.81 ± 0.40 (Predicted)	[1]
XLogP3	2.8	[2]

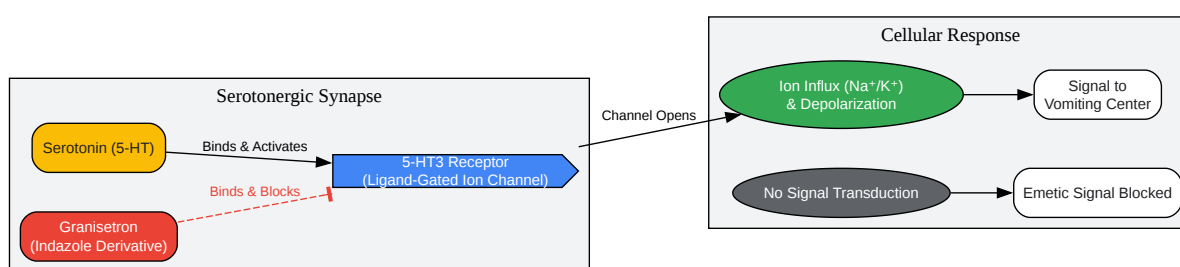
Spectroscopic Data

Technique	Key Data Points	Source
¹ H NMR	Spectra available, showing characteristic aromatic proton signals.	[2] [11]
¹³ C NMR	Spectra available for structural confirmation.	[2] [11]
Mass Spectrometry (GC-MS)	m/z Top Peak: 152; m/z 2nd Highest: 154; m/z 3rd Highest: 125	[2]
Infrared (IR) Spectroscopy	Spectra available, typically measured as KBr wafer.	[9] [12]

Key Synthesis Methodologies

The synthesis of indazole derivatives is a well-established field, with several classic and modern methods available. The preparation of chloro-substituted indazoles often involves cyclization reactions of appropriately substituted aniline precursors.

Logical Workflow for a General Synthesis



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